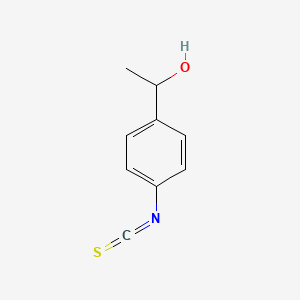
2-(2-Bromophenoxy)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenoxy)-5-nitropyridine is an organic compound that features a bromophenoxy group attached to a nitropyridine ring
Métodos De Preparación
The synthesis of 2-(2-Bromophenoxy)-5-nitropyridine typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with 5-nitropyridine under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
2-(2-Bromophenoxy)-5-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form different products, depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
2-(2-Bromophenoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromophenoxy group may also play a role in binding to specific molecular targets, enhancing the compound’s biological activity .
Comparación Con Compuestos Similares
2-(2-Bromophenoxy)-5-nitropyridine can be compared with other similar compounds, such as:
2-(2-Chlorophenoxy)-5-nitropyridine: This compound has a chlorine atom instead of a bromine atom. The substitution of chlorine for bromine can affect the compound’s reactivity and biological activity.
2-(2-Iodophenoxy)-5-nitropyridine: The presence of an iodine atom can lead to different chemical and biological properties compared to the bromine-containing compound.
2-(2-Bromophenoxy)-3-nitropyridine: This compound has the nitro group in a different position on the pyridine ring, which can influence its reactivity and interactions with other molecules.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C11H7BrN2O3 |
|---|---|
Peso molecular |
295.09 g/mol |
Nombre IUPAC |
2-(2-bromophenoxy)-5-nitropyridine |
InChI |
InChI=1S/C11H7BrN2O3/c12-9-3-1-2-4-10(9)17-11-6-5-8(7-13-11)14(15)16/h1-7H |
Clave InChI |
JUOVEUTXMQNKEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




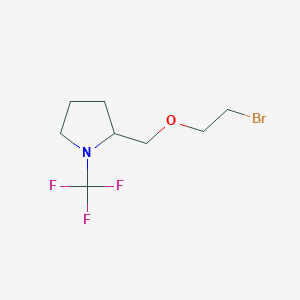
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
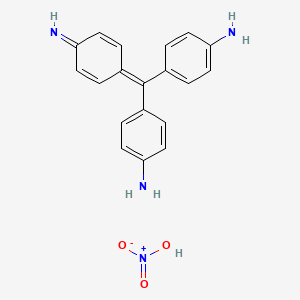
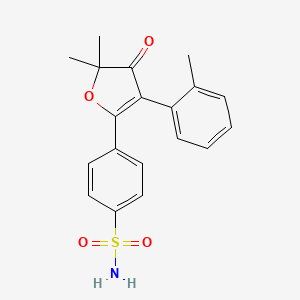

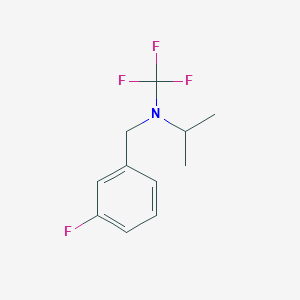
![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
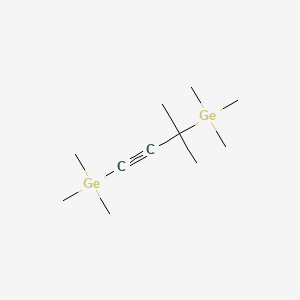
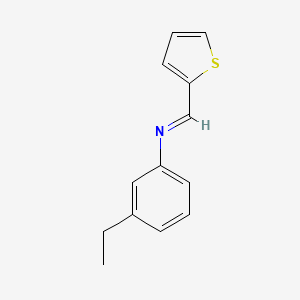
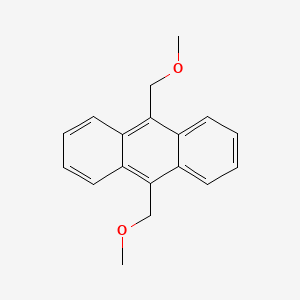
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)
